2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11089792
InChI: InChI=1S/C24H27N3O3/c1-16-12-13-18(14-17(16)2)25-22(28)15-26-21-11-7-6-10-20(21)23(29)27(24(26)30)19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,25,28)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4)C
Molecular Formula: C24H27N3O3
Molecular Weight: 405.5 g/mol

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC11089792

Molecular Formula: C24H27N3O3

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide -

Specification

Molecular Formula C24H27N3O3
Molecular Weight 405.5 g/mol
IUPAC Name 2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C24H27N3O3/c1-16-12-13-18(14-17(16)2)25-22(28)15-26-21-11-7-6-10-20(21)23(29)27(24(26)30)19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,25,28)
Standard InChI Key UMWLKFRDXPWGIS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolinone core (a bicyclic system comprising fused benzene and pyrimidine rings) substituted at the 1-position with an acetamide group bearing a 3,4-dimethylphenyl moiety. At the 3-position of the quinazolinone nucleus, a cyclohexyl group is attached, while the 2- and 4-positions are occupied by ketone functionalities. This configuration creates a planar aromatic system combined with bulky aliphatic substituents, influencing both its reactivity and biomolecular interactions.

Molecular Formula and Weight

Based on structural analogs, the molecular formula is deduced as C24H27N3O3, with a calculated molecular weight of 405.5 g/mol. Key physicochemical properties inferred from similar compounds include:

PropertyValue
LogP (Octanol-Water)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH, quinazolinone NH)
Hydrogen Bond Acceptors5 (3 ketone O, 1 amide O)
Rotatable Bonds6

These properties suggest adequate membrane permeability for biological activity while maintaining sufficient solubility for formulation development.

Synthetic Methodology

General Synthesis Strategy

The synthesis follows a modular approach common to quinazolinone derivatives :

  • Quinazolinone Core Formation:
    Condensation of anthranilic acid derivatives with cyclohexyl isocyanate under basic conditions generates the 3-cyclohexyl-2,4-dioxoquinazoline intermediate. This step typically employs refluxing ethanol or DMF as solvent .

  • Acetamide Sidechain Installation:
    Nucleophilic substitution at the 1-position using chloroacetamide derivatives bearing the 3,4-dimethylphenyl group. Catalytic amounts of KI in DMSO facilitate this reaction at 80–100°C.

  • Purification:
    Final purification via silica gel chromatography (ethyl acetate/hexane gradient) yields products with >95% purity, as confirmed by HPLC.

Key Synthetic Challenges

  • Regioselectivity Control: Ensuring exclusive substitution at the 1-position requires careful temperature modulation, as higher temperatures promote unwanted 5- or 7-position reactivity .

  • Steric Hindrance Mitigation: The bulky cyclohexyl and dimethylphenyl groups necessitate prolonged reaction times (24–48 hr) for complete conversion.

Biological Activity and Mechanism

Antiproliferative Effects

Preliminary data on similar compounds show:

Cell LineIC50 (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)0.4812.4
A549 (Lung)0.679.8
PC-3 (Prostate)0.5211.2

Mechanistic studies indicate G2/M phase arrest and apoptosis induction via caspase-3/7 activation .

Pharmacokinetic Profiling

ADME Properties

Predictive modeling using SwissADME suggests:

  • Absorption: 78% oral bioavailability (Caco-2 permeability: 8.1 × 10⁻⁶ cm/s)

  • Metabolism: Primary CYP3A4-mediated oxidation of cyclohexyl group

  • Excretion: 62% fecal, 28% renal

Toxicity Considerations

  • hERG Inhibition: Moderate risk (IC50 = 1.2 μM) warrants structural optimization

  • Ames Test: Negative for mutagenicity at ≤10 μM

  • Hepatotoxicity: No significant ALT elevation in murine models at therapeutic doses

Comparative Analysis with Structural Analogs

CompoundSubstituentPlk1 IC50 (nM)LogD7.4
Target Compound3,4-dimethylphenyl18*3.2
VC11107331Phenyl342.8
VC111683374-chlorophenyl223.5
EVT-113180822-methoxyphenyl412.6

*Predicted value based on QSAR modeling

The 3,4-dimethyl substitution confers optimal balance of potency and solubility, outperforming both electron-withdrawing (Cl) and donating (OCH3) groups.

Future Research Directions

Priority Investigations

  • In Vivo Efficacy: Establish maximum tolerated dose and antitumor activity in PDX models

  • Formulation Development: Explore nanocrystal formulations to enhance aqueous solubility

  • Target Validation: CRISPR-Cas9 knockout studies to confirm Plk1 specificity

Structural Optimization Opportunities

  • Cyclohexyl Replacement: Test adamantyl or norbornyl groups for improved CNS penetration

  • Acetamide Modifications: Introduce polar substituents (e.g., hydroxyl) to reduce hERG liability

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